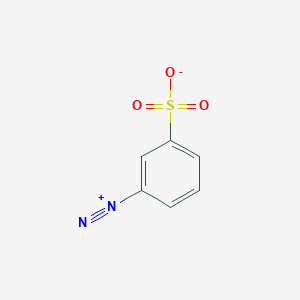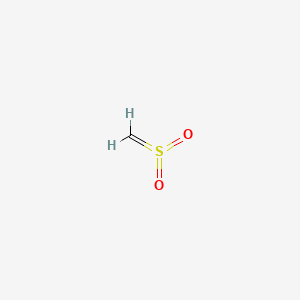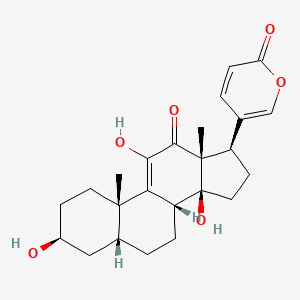
Aurantiamide acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aurantiamide acetate is a natural product found in Orthosiphon, Tripterygium wilfordii, and other organisms with data available.
Scientific Research Applications
Pharmacokinetics and Biodistribution
Aurantiamide acetate is a primary active constituent of Portulaca oleracea L. (purslane), known for its biological activities. A study by Chen et al. (2016) examined the pharmacokinetic and biodistribution properties of this compound in rats. This research established its rapid absorption and varied metabolism in different organ tissues, with significant reduction in concentrations 4 hours after administration, leaving no long-term tissue accumulation. This is crucial for understanding its pharmacological profile and potential therapeutic applications (Chen et al., 2016).
Cathepsin Inhibition
This compound was identified as a selective inhibitor of cysteine proteinases, particularly cathepsin L and B, by Isshiki et al. (2001). This discovery is significant in the context of disease states where cathepsin activity is a factor, providing a potential pathway for therapeutic intervention (Isshiki et al., 2001).
Anti-Tumor Effects in Malignant Gliomas
Research by Yang et al. (2015) revealed that this compound can suppress the growth of malignant gliomas, both in vitro and in vivo. This effect was linked to its ability to block autophagic flux, making it a promising candidate for glioma treatment strategies (Yang et al., 2015).
Anti-Trypanosomal Activity
The compound has been evaluated for its bioactivity against the African trypanosome, Trypanosoma brucei brucei, with moderate effectiveness demonstrated by Igoli et al. (2014). This research contributes to the search for new treatments for trypanosomiasis (Igoli et al., 2014).
Potential COVID-19 Treatment
Sengupta (2020) discussed the identification of this compound as a potential protease inhibitor against COVID-19, highlighting its antiviral research applications (Sengupta, 2020).
Lung Inflammation and Acute Lung Injury
This compound demonstrated protective effects in a mouse model of acute lung injury (ALI) induced by lipopolysaccharides, as shown by Fang et al. (2022). This suggests its potential as a therapeutic agent for ALI (Fang et al., 2022).
Anti-Neuroinflammatory Effect
Yoon et al. (2014) identified this compound's anti-neuroinflammatory properties, demonstrating its inhibition of NF-κB and MAPK pathways in microglial cells. This insight is valuable for neurodegenerative disease research (Yoon et al., 2014).
Properties
Molecular Formula |
C27H28N2O4 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
[(2S)-2-[[(2R)-2-benzamido-3-phenylpropanoyl]amino]-3-phenylpropyl] acetate |
InChI |
InChI=1S/C27H28N2O4/c1-20(30)33-19-24(17-21-11-5-2-6-12-21)28-27(32)25(18-22-13-7-3-8-14-22)29-26(31)23-15-9-4-10-16-23/h2-16,24-25H,17-19H2,1H3,(H,28,32)(H,29,31)/t24-,25+/m0/s1 |
InChI Key |
VZPAURMDJZOGHU-LOSJGSFVSA-N |
Isomeric SMILES |
CC(=O)OC[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
SMILES |
CC(=O)OCC(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)OCC(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Synonyms |
asperglaucide aurantiamide acetate lyciumamide N-benzoyl-1-phenylalanyl-1-phenylalaninol acetate N-benzoyl-Phe-Phe-ol-acetate N-benzoylphenylalanylphenylalinol acetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,10,11,11-Tetramethyltricyclo[5.3.1.0^{1,5}]undec-4-en-3-one](/img/structure/B1252947.png)

![(1R,21R)-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaen-21-ol](/img/structure/B1252950.png)


![15-Ethyl-14-ethynyl-5-(hydroxyimino)tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-ol](/img/structure/B1252961.png)
![2-(4-Hydroxyphenyl)-5-hydroxy-2,3-dihydro-10-(3-methyl-2-butenyl)-8,8-dimethyl-4H,8H-benzo[1,2-b:5,4-b']dipyran-4-one](/img/structure/B1252962.png)
![7-methoxy-8-[(2S,3S)-3-prop-1-en-2-yloxiran-2-yl]chromen-2-one](/img/structure/B1252963.png)




![(7S,9S)-9-acetyl-7-[(2R,4S,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B1252970.png)
![3-(4-Methoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1252972.png)
